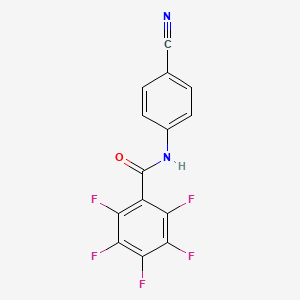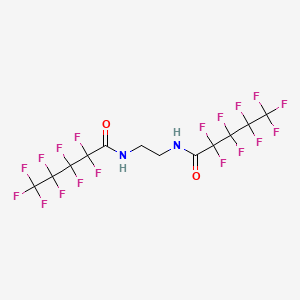
N,N'-bis(Perfluoropentanoyl)1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of perfluoropentanoyl groups attached to a 1,2-ethanediamine backbone. The perfluorinated chains impart distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine typically involves the reaction of 1,2-ethanediamine with perfluoropentanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
1,2-ethanediamine+2perfluoropentanoyl chloride→N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine+2HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction. After the completion of the reaction, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or solvent extraction to ensure the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The perfluoropentanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine involves its interaction with specific molecular targets. The perfluorinated chains enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules. This interaction can lead to changes in the conformation and activity of the target molecules, thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(phenylmethyl)-1,2-ethanediamine: Similar backbone structure but with phenylmethyl groups instead of perfluoropentanoyl groups.
N,N’-bis(1-methylethyl)-1,2-ethanediamine: Contains isopropyl groups instead of perfluoropentanoyl groups.
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Contains dithiocarboxy groups and is used for heavy metal precipitation.
Uniqueness
N,N’-bis(Perfluoropentanoyl)1,2-ethanediamine is unique due to its perfluorinated chains, which impart distinct hydrophobic and chemical properties. These properties make it particularly valuable in applications requiring high chemical stability and resistance to degradation.
Propriétés
Numéro CAS |
119403-53-1 |
|---|---|
Formule moléculaire |
C12H6F18N2O2 |
Poids moléculaire |
552.16 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoylamino)ethyl]pentanamide |
InChI |
InChI=1S/C12H6F18N2O2/c13-5(14,7(17,18)9(21,22)11(25,26)27)3(33)31-1-2-32-4(34)6(15,16)8(19,20)10(23,24)12(28,29)30/h1-2H2,(H,31,33)(H,32,34) |
Clé InChI |
QVRJRHUMFTVYEN-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


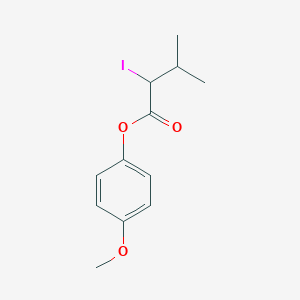
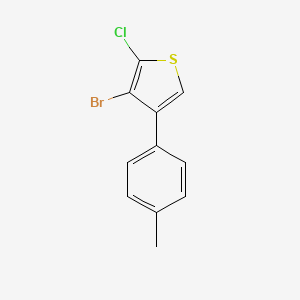
![4-hydrazinyl-5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14136432.png)
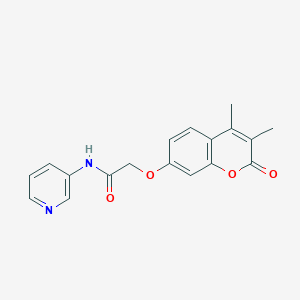
![Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14136445.png)

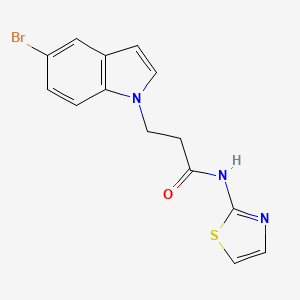
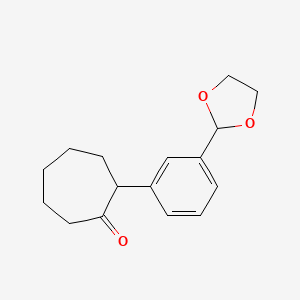


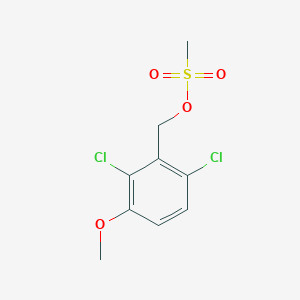

![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)
